![molecular formula C12H14N2OS B3023629 (S)-5-(1-Methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one CAS No. 4333-20-4](/img/structure/B3023629.png)
(S)-5-(1-Methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one
Overview
Description
The compound (S)-5-(1-Methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one is a derivative of the 2-thioxoimidazolidin-4-one class. This class of compounds is known for its biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the general class of 5-substituted-3-phenyl-2-thioxoimidazolidin-4-ones is discussed, which allows for an extrapolation of its properties and potential synthesis methods.
Synthesis Analysis
The synthesis of 5-substituted-3-phenyl-2-thioxoimidazolidin-4-one derivatives has been described using S-amino acids and phenylisothiocyanate in the presence of Et3N/DMF-H2O at room temperature, offering a simple and efficient method with excellent yields . Another synthetic approach involves the use of sodium oxalate in water, monitored by TLC, and the resulting compounds are characterized by NMR, IR, and mass spectrometry . These methods provide a foundation for the synthesis of the specific compound , suggesting that similar conditions could be employed for its preparation.
Molecular Structure Analysis
The molecular structure of 5-substituted-3-phenyl-2-thioxoimidazolidin-4-ones is characterized by the presence of a 2-thioxoimidazolidin-4-one core with various substituents that can influence the compound's orientation and interactions with biological targets. Molecular docking analyses of related compounds have shown that the substituents can fit into the hydrophobic cavity of HIV-1 gp41, with important ionic interactions occurring with specific amino acids such as lysine 574 . This implies that the molecular structure of this compound could also allow for specific interactions with biological targets, depending on its substituents.
Chemical Reactions Analysis
The chemical reactivity of 5-substituted-3-phenyl-2-thioxoimidazolidin-4-ones is not explicitly detailed in the provided papers. However, the biological activity assays suggest that these compounds can interact with enzymes and proteins, indicating that they may undergo chemical reactions relevant to their mechanism of action, such as the formation of hydrogen bonds or ionic interactions with amino acid residues .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-substituted-3-phenyl-2-thioxoimidazolidin-4-ones are likely to include moderate solubility in organic solvents and water, as implied by the use of DMF-H2O and water in their synthesis . The presence of a phenyl group and a 2-thioxoimidazolidin-4-one core suggests that these compounds may exhibit aromatic character and potential hydrogen bonding capabilities. The specific physical properties such as melting point, boiling point, and solubility of this compound would need to be determined experimentally.
Mechanism of Action
Target of Action
PTH-valine, also known as Phenylthiohydantoin-valine, primarily targets the parathyroid hormone receptor (PTHR1) . PTHR1 is a seven transmembrane domain-containing, G protein-coupled receptor (GPCR) that mediates the actions of PTH in bone and kidney cells .
Mode of Action
PTH-valine interacts with PTHR1 via a “two-site” mechanism . The C-terminal portion of the bioactive PTH peptide interacts with the amino-terminal extracellular domain (ECD) of the PTHR1 to establish binding affinity. The N-terminal portion of the ligand interacts with the transmembrane domain (TMD) region of the receptor to induce receptor activation and signal transduction .
Biochemical Pathways
The activated PTHR1 couples strongly to the cAMP/PKA signaling pathway, but can also couple to other pathways, including the PLC/IP3/PKC and ERK-1/2 pathways . The agonist-bound PTHR1 couples efficiently to several signal transduction pathways, including the cAMP/PKA and PLC/IP3/PKC pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 23432 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of PTH-valine’s action is the fine regulation of serum calcium concentration on a minute-to-minute basis . This is achieved by the acute effects of the hormone on calcium resorption in bone and calcium reabsorption in the kidney . The phosphate mobilized from bone is excreted into the urine by means of the hormone’s influence on renal phosphate handling .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)10-11(15)14(12(16)13-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIKHJHSVLQGGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952103 | |
Record name | 3-Phenyl-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4333-20-4, 29635-81-2 | |
Record name | 5-(1-Methylethyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4333-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-5-(1-Methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029635812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-5-(1-methylethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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